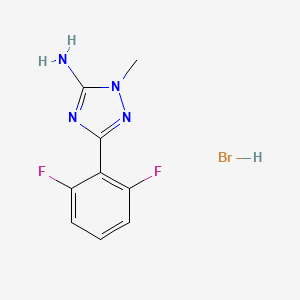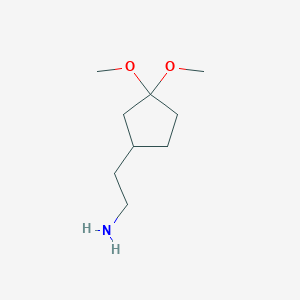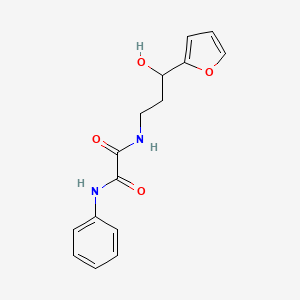
3-(2,6-二氟苯基)-1-甲基-1H-1,2,4-三唑-5-胺氢溴酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine hydrobromide is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a difluorophenyl group, a triazole ring, and an amine group, making it a versatile molecule for various chemical reactions and applications.
科学研究应用
3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine hydrobromide has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as an antifungal and antibacterial agent.
Industry: Utilized in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine hydrobromide typically involves the reaction of 2,6-difluoroaniline with methyl isocyanate to form an intermediate, which is then cyclized to produce the triazole ring. The final step involves the addition of hydrobromic acid to form the hydrobromide salt. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency .
化学反应分析
Types of Reactions
3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted triazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .
作用机制
The mechanism of action of 3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and leading to various biological effects. The pathways involved include the inhibition of enzyme activity and disruption of cellular processes .
相似化合物的比较
Similar Compounds
- (E)-3-(2,6-difluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
- 2,6-difluorophenyl)carbonyl]amino}-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
Uniqueness
3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluorophenyl group enhances its stability and reactivity, while the triazole ring provides a versatile platform for various chemical modifications .
属性
IUPAC Name |
5-(2,6-difluorophenyl)-2-methyl-1,2,4-triazol-3-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N4.BrH/c1-15-9(12)13-8(14-15)7-5(10)3-2-4-6(7)11;/h2-4H,1H3,(H2,12,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNGLGCRJBYUIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C2=C(C=CC=C2F)F)N.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2560562.png)
![5-(2-(5-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2560564.png)


![(E)-N-[[4-Benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2560568.png)
![Pyridin-2-yl(spiro[chroman-2,4'-piperidin]-1'-yl)methanone](/img/structure/B2560576.png)

![2-{[1-(3-Ethyl-1-benzofuran-2-yl)ethyl]amino}acetamide](/img/structure/B2560578.png)
![(4-chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B2560579.png)




